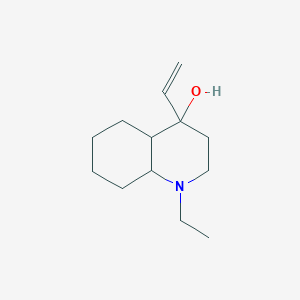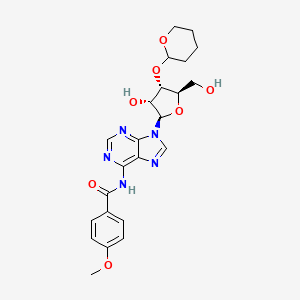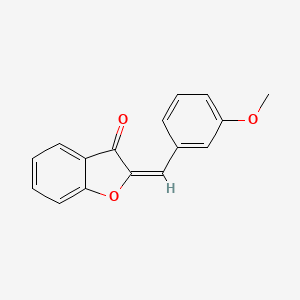
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and an oxadiazolone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 2,4-dichlorophenol with appropriate reagents to form the desired product. One common method includes the Ullmann condensation reaction between the potassium salt of 2,4-dichlorophenol and methyl 2-nitro-5-chlorobenzoic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and distillation to obtain the final product.
化学反応の分析
Types of Reactions
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content.
科学的研究の応用
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it inhibits the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen and causes lipid peroxidation, ultimately leading to cell damage and death .
類似化合物との比較
Similar Compounds
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Similar in structure but with a nitro group instead of an oxadiazolone ring.
2,4-Dichlorophenyl 3-Methoxycarbonyl-4-nitrophenyl ether: Another related compound with different functional groups.
Uniqueness
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its oxadiazolone ring, which imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
CAS番号 |
75823-08-4 |
|---|---|
分子式 |
C9H6Cl2N2O3 |
分子量 |
261.06 g/mol |
IUPAC名 |
5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H6Cl2N2O3/c10-5-1-2-7(6(11)3-5)15-4-8-12-13-9(14)16-8/h1-3H,4H2,(H,13,14) |
InChIキー |
MOUWLDLIYSZSOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)







![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)




